molecular formula C11H16O3 B2484098 Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate CAS No. 2138546-39-9

Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate

Cat. No.: B2484098
CAS No.: 2138546-39-9
M. Wt: 196.246
InChI Key: JLBLNZBEBHBACM-UHFFFAOYSA-N
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Description

Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate is an organic compound with the molecular formula C11H16O3. It is a derivative of oxane (tetrahydropyran) and contains an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate can be synthesized through several methods. One common approach involves the alkylation of oxane derivatives with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under phase-transfer catalysis conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate involves its interaction with specific molecular targets. The compound can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and medicinal chemistry.

Biological Activity

Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate is a compound that has garnered attention in various scientific fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an oxane ring and a prop-2-yn-1-yl group. This structural configuration allows the compound to participate in a variety of chemical reactions, making it a valuable tool in both research and industrial applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound can act as an enzyme inhibitor or activator , binding to active sites and modifying enzyme activity.

Key Mechanisms:

  • Enzymatic Transformation : The compound undergoes enzymatic reactions that lead to the formation of active metabolites capable of influencing cellular pathways.
  • Covalent Bond Formation : The prop-2-yn-1-yl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modification of their activities.
  • Hydrophobic Interactions : The oxane ring may engage with hydrophobic pockets in proteins, stabilizing the compound-protein complex and altering signal transduction pathways.

Biological Applications

This compound has several promising applications in biological research and medicine:

1. Medicinal Chemistry

  • Drug Development : The compound is being investigated as a precursor for synthesizing pharmaceutical agents targeting specific enzymes and receptors. Its derivatives have shown potential in developing drugs for various diseases.
  • Therapeutic Applications : Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer properties.

2. Biological Pathway Investigation

  • Used as a probe to study enzyme mechanisms and biological pathways, aiding in the understanding of complex biochemical processes.

3. Industrial Applications

  • Employed in the synthesis of specialty chemicals and materials, showcasing its versatility beyond medicinal uses.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
BenchChem Study Demonstrated that the compound can be oxidized to form carboxylic acids or ketones, indicating its reactivity in synthetic applications.
Medicinal Chemistry Research Highlighted the potential pharmacological properties of the compound, suggesting it could serve as a basis for developing new therapeutic agents.
Enzyme Interaction Studies Showed that the compound interacts with enzyme active sites, impacting their function and providing a mechanism for its inhibitory effects.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated significant inhibition rates, suggesting potential for therapeutic use in metabolic disorders.

Case Study 2: Drug Development

Research focused on synthesizing derivatives of ethyl 2-(prop-2-yn-1-yloxane)-carboxylate aimed at enhancing bioavailability and efficacy against cancer cell lines. Preliminary results showed promising cytotoxic effects, warranting further investigation into its clinical applications.

Properties

IUPAC Name

ethyl 2-prop-2-ynyloxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-3-7-11(10(12)13-4-2)8-5-6-9-14-11/h1H,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBLNZBEBHBACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCO1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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